8-bromo-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-bromo-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is also known as 8-bromo-cyclic adenosine monophosphate (8-Br-cAMP). This compound has been widely used in scientific research due to its ability to mimic the effects of cyclic adenosine monophosphate (cAMP) in cells.
Scientific Research Applications
Bromophenols and Nucleoside Base Coupling
Research has identified bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides, which includes compounds structurally related to the query compound. These compounds, including 7-[3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, exhibit potential biological activity due to their unique structure, suggesting the role of such compounds in natural product chemistry and potential therapeutic applications (Ma et al., 2007).
Unusual Reaction Patterns
A study on the unusual reactions of similar bromo-substituted purine diones with trisamine highlights the complex chemistry of such compounds. The reaction led to unexpected products, demonstrating the compound's potential for unique nucleophilic substitution reactions, which could be exploited in synthetic organic chemistry (Khaliullin & Shabalina, 2020).
Cycloaddition Reactions
The synthesis of triazolylpyrimido[1,2,3-cd]purine-8,10-diones through cycloaddition reactions offers insights into the compound's reactivity and potential for creating novel heterocyclic compounds. This study opens avenues for further research into the synthesis and application of purine derivatives in medicinal chemistry (Šimo et al., 2000).
Ionisation and Methylation Studies
Purine-6,8-diones have been categorized based on their ionization and methylation reactions, providing valuable information on the electronic and structural properties of purine derivatives. This knowledge is crucial for understanding the biological activity and chemical reactivity of such compounds, informing their potential applications in drug design and chemical synthesis (Rahat et al., 1974).
properties
IUPAC Name |
8-bromo-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O3/c1-12-5-4(6(15)11-8(12)16)13(2-3-14)7(9)10-5/h14H,2-3H2,1H3,(H,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHVQVRXUBWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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